molecular formula C7H6ClFO2S B1304202 2-Fluoro-5-methylbenzenesulfonyl chloride CAS No. 870704-14-6

2-Fluoro-5-methylbenzenesulfonyl chloride

Cat. No. B1304202
CAS RN: 870704-14-6
M. Wt: 208.64 g/mol
InChI Key: MOZTWWZAQLPJMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-5-methylbenzenesulfonyl chloride is a chemical compound with the molecular formula C7H6ClFO2S . It has an average mass of 208.638 Da and a monoisotopic mass of 207.976105 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a fluorine atom, a methyl group, and a sulfonyl chloride group .

Scientific Research Applications

Synthesis of Key Intermediates for Pesticide Production

One application of closely related sulfonyl chlorides in scientific research involves the synthesis of key intermediates for the production of pesticides. For example, the synthesis of 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a compound useful in generating the key intermediate methyl 5-amino-2-chloro-4-fluorophenylthioacetate, has been optimized for the preparation of herbicidal juthiacet-methyl. This demonstrates the role of sulfonyl chlorides in the development of agrichemicals through novel synthetic routes (Xiao-hua Du et al., 2005).

Facilitating Organic Syntheses

Sulfonyl chlorides like 2-Fluoro-5-methylbenzenesulfonyl chloride are pivotal in facilitating various organic syntheses. For instance, the practical synthesis of 4-fluoro-2-(methylthio)benzylamine and its corresponding sulfone and sulfonamide derivatives from 5-fluoro-2-methylbenzenesulfonyl chloride highlights the versatility of sulfonyl chlorides in organic chemistry, enabling the introduction of functional groups and the construction of complex molecules (D. Perlow et al., 2007).

Development of Antibacterial Agents

Research into sulfonamides has led to the identification of this compound derivatives as potent antibacterial agents. The reaction of specific amines with sulfonyl chlorides under controlled conditions has yielded compounds with significant antibacterial properties, showcasing the potential of sulfonyl chlorides in medicinal chemistry and the development of new therapeutics (M. Abbasi et al., 2015).

Catalysis in Polymer Synthesis

Sulfonyl chlorides are also used in polymer synthesis, acting as initiators in processes such as atom transfer radical polymerization (ATRP). Studies have examined the efficiency of sulfonyl chloride initiators, highlighting the intricate role these compounds play in controlling polymer structure and properties. This underscores the importance of sulfonyl chlorides in materials science and engineering (P. Gurr et al., 2005).

Advancements in Fluorination Techniques

The development of new fluorination techniques using sulfonyl chlorides represents another significant application. These methods enable the selective introduction of fluorine atoms into organic molecules, a key transformation in pharmaceutical and agrochemical synthesis due to the unique properties imparted by fluorine. Research in this area has led to more efficient and selective fluorination processes, expanding the toolkit available for the synthesis of fluorinated compounds (Xiaojun Tang & W. R. Dolbier, 2015).

Safety and Hazards

2-Fluoro-5-methylbenzenesulfonyl chloride is classified as a skin corrosive and causes serious eye damage . It should be handled with appropriate personal protective equipment, and exposure should be avoided .

Mechanism of Action

Mode of Action

2-Fluoro-5-methylbenzenesulfonyl chloride, like other sulfonyl chlorides, is likely to undergo nucleophilic substitution reactions. In these reactions, the chloride ion is displaced by a nucleophile, such as an amine or alcohol . The exact mode of action would depend on the specific reaction conditions and the nucleophile involved.

Result of Action

The molecular and cellular effects of this compound would depend on the specific targets and pathways it affects. Given its reactivity, it could potentially modify a wide range of biomolecules, leading to diverse effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity might be affected by the pH of the environment. It is also classified as a skin corrosive and poses a risk to the respiratory system , suggesting that it should be handled with care to avoid adverse effects.

properties

IUPAC Name

2-fluoro-5-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO2S/c1-5-2-3-6(9)7(4-5)12(8,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOZTWWZAQLPJMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382287
Record name 2-Fluoro-5-methylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

870704-14-6
Record name 2-Fluoro-5-methylbenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=870704-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-5-methylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-5-methylbenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.